molecular formula C18H24N4O B2973582 (E)-N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411332-28-8

(E)-N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2973582
CAS RN: 2411332-28-8
M. Wt: 312.417
InChI Key: IVAHGGQGIXSYKE-JXMROGBWSA-N
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Description

This compound is a type of imidazole derivative. Imidazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . In this case, the imidazole ring contains two nitrogen atoms. The presence of the benzyl group and the dimethylamino group suggest that this compound could have interesting chemical properties.


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years . There are many methods available for the synthesis of substituted imidazoles, and the choice of method would depend on the specific substituents desired in the final product .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the benzyl group, and the dimethylamino group. The imidazole ring, for example, is known to participate in a variety of chemical reactions .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicinal chemistry or materials science. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

(E)-N-[(5-benzyl-1-methylimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-21(2)11-7-10-18(23)20-14-17-19-13-16(22(17)3)12-15-8-5-4-6-9-15/h4-10,13H,11-12,14H2,1-3H3,(H,20,23)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAHGGQGIXSYKE-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CNC(=O)C=CCN(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CN=C1CNC(=O)/C=C/CN(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide

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